molecular formula C11H11NO3 B2967472 4-(Methylcarbamoyl)cinnamic acid CAS No. 179627-11-3

4-(Methylcarbamoyl)cinnamic acid

Cat. No.: B2967472
CAS No.: 179627-11-3
M. Wt: 205.213
InChI Key: DPBKEHKMLPTJFE-QPJJXVBHSA-N
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Description

4-(Methylcarbamoyl)cinnamic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a methylcarbamoyl group attached to the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylcarbamoyl)cinnamic acid typically involves the reaction of cinnamic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylcarbamoyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted cinnamic acid derivatives.

Scientific Research Applications

4-(Methylcarbamoyl)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Methylcarbamoyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

4-(Methylcarbamoyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: The parent compound with a simpler structure.

    4-Methoxycinnamic acid: A derivative with a methoxy group instead of a methylcarbamoyl group.

    4-Hydroxycinnamic acid: A derivative with a hydroxyl group.

Uniqueness: The presence of the methylcarbamoyl group in this compound imparts unique chemical and biological properties, distinguishing it from other cinnamic acid derivatives

Properties

IUPAC Name

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBKEHKMLPTJFE-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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